molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C) inhibitor 9 CAS No. 1469337-91-4

K-Ras(G12C) inhibitor 9

Cat. No. B608373
CAS RN: 1469337-91-4
M. Wt: 513.7755
InChI Key: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
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Description

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .


Chemical Reactions Analysis

K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .

Scientific Research Applications

Oncology: Treatment of Non-Small Cell Lung Cancer (NSCLC)

The K-Ras(G12C) inhibitor 9 has shown promising improvements in clinical trials for the treatment of advanced non-small cell lung cancer (NSCLC) carrying KRAS-G12C mutations . Unfortunately, the majority of patients do not respond to KRAS-G12C inhibitor therapy due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms .

Oncology: Treatment of Colorectal Cancer (CRC)

The KRAS gene, which the K-Ras(G12C) inhibitor 9 targets, is a genetic driver of multiple cancer types, especially colorectal cancer (CRC) . The inhibitor has potential applications in the treatment of CRCs with KRAS mutations .

Oncology: Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)

The KRAS gene is also implicated in about 73% of pancreatic ductal adenocarcinoma (PDAC) cases . Therefore, the K-Ras(G12C) inhibitor 9 could be a potential therapeutic avenue for PDAC treatment .

Drug Resistance Research

Understanding the resistance to K-Ras(G12C) inhibitor 9 is crucial for the development of enhanced therapeutics and innovative drug combinations . Research in this area focuses on both direct resistance mechanisms, such as KRAS mutations that reduce drug efficacy, and indirect resistance mechanisms that rescue mutant KRAS-dependent cells .

Immunotherapy

The K-Ras(G12C) inhibitor 9 could potentially be used in immunostimulatory strategies targeting the KRAS-G12C mutation . This could revolutionize the treatment of certain cancer patients .

Development of Bispecific Antibodies

Research has shown that covalent K-Ras(G12C) inhibitors give rise to chemically modified cancer neoepitopes . This has led to the development of bispecific antibodies that induce T cell-mediated killing of KRAS G12C mutant cells .

Mechanism of Action

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Safety and Hazards

The safety data sheet for K-Ras(G12C) inhibitor 9 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also indicates a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras(G12C) inhibitor 9

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